Z-Glu(osu)-obzl

Description

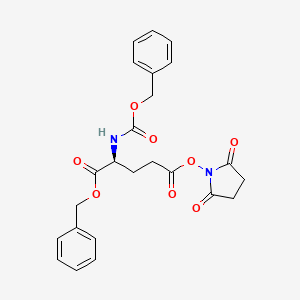

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-O-benzyl 5-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O8/c27-20-12-13-21(28)26(20)34-22(29)14-11-19(23(30)32-15-17-7-3-1-4-8-17)25-24(31)33-16-18-9-5-2-6-10-18/h1-10,19H,11-16H2,(H,25,31)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPBJHNMTZCVEA-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCC(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CC[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Structural and Functional Landscape of Z-Glu(OSu)-OBzl: A Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure and utility of N-α-Benzyloxycarbonyl-L-glutamic acid α-benzyl ester γ-N-hydroxysuccinimide ester, commonly abbreviated as Z-Glu(OSu)-OBzl. This reagent is a cornerstone in peptide chemistry, particularly for the strategic incorporation of glutamic acid residues into peptide chains. This document outlines its chemical architecture, presents key quantitative data, details a representative experimental protocol for its use, and illustrates its role in peptide synthesis workflows.

Unveiling the Molecular Architecture of this compound

This compound is a derivative of the amino acid L-glutamic acid, meticulously modified with specific protecting and activating groups to facilitate controlled peptide bond formation. Its structure is comprised of four key moieties:

-

L-Glutamic Acid: The core amino acid residue.

-

Z-group (Benzyloxycarbonyl): An amine-protecting group on the α-amino group. This urethane-based protection is crucial for preventing unwanted side reactions at the N-terminus during peptide coupling and has been shown to suppress racemization.[1]

-

OBzl group (Benzyl ester): A carboxyl-protecting group on the α-carboxyl group. The benzyl ester safeguards this functionality while the γ-carboxyl group is activated for reaction.[2]

-

OSu group (N-Hydroxysuccinimide ester): An activating group on the γ-carboxyl group. The NHS ester is a highly effective activating group that readily reacts with the free amino group of another amino acid or peptide to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.

The strategic placement of these groups allows for the selective formation of a peptide bond at the γ-carboxyl position of the glutamic acid residue.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related compounds, providing a comparative overview for researchers.

| Property | This compound | Z-Glu-OBzl | Boc-Glu(OBzl)-OH |

| Molecular Formula | C₂₄H₂₄N₂O₈ | C₂₀H₂₁NO₆ | C₂₁H₂₇NO₆ |

| Molecular Weight ( g/mol ) | 468.46 | 371.38 | 365.41 |

| Typical Coupling Efficiency | >95% (estimated) | ~95-99%[3] | ~95-99%[3] |

| Common Coupling Time | 1-4 hours (estimated) | 2-4 hours[1] | 2-4 hours[4] |

| Storage Temperature | -15°C | Room Temperature | Refrigerated |

Experimental Protocol: Solution-Phase Peptide Coupling

This section details a representative protocol for the coupling of this compound to an amino acid ester in solution. This method is fundamental for the synthesis of dipeptides and larger peptide fragments.

Materials:

-

This compound

-

Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

0.5 M HCl (aqueous)

-

Saturated sodium bicarbonate (NaHCO₃) solution (aqueous)

-

Brine (saturated NaCl solution, aqueous)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Neutralization of the Amino Acid Ester:

-

Dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add TEA or DIEA (1.1 equivalents) dropwise while stirring.

-

Stir the mixture at 0°C for 15-30 minutes to ensure complete neutralization.

-

-

Coupling Reaction:

-

To the neutralized amino acid ester solution, add a solution of this compound (1.0 equivalent) in anhydrous DCM.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude dipeptide.

-

-

Purification:

-

The crude product can be purified by silica gel column chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure protected dipeptide.

-

The following diagram illustrates the general workflow for this solution-phase peptide coupling.

Caption: Workflow for solution-phase peptide coupling.

Role in Peptide Synthesis Strategies

This compound is primarily utilized in the Boc/Bzl (tert-Butyloxycarbonyl/benzyl) strategy of peptide synthesis.[4] In this approach, the temporary Nα-protecting group is Boc, which is removed with a mild acid like trifluoroacetic acid (TFA). The more stable Z and Bzl protecting groups are retained during chain elongation and are typically removed in the final step using strong acid (e.g., HF) or catalytic hydrogenation.

The use of the pre-activated N-hydroxysuccinimide ester in this compound offers a significant advantage by simplifying the coupling step. It eliminates the need for in-situ activation with coupling reagents like dicyclohexylcarbodiimide (DCC) or HATU, which can sometimes lead to side reactions and purification challenges.[1]

The following diagram illustrates the logical relationship of the protecting groups in the Boc/Bzl strategy.

Caption: Boc/Bzl peptide synthesis strategy.

References

An In-depth Technical Guide to the Chemical Properties and Stability of Z-Glu(osu)-obzl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of N-α-Benzyloxycarbonyl-L-glutamic acid γ-benzyl ester α-N-hydroxysuccinimide ester, commonly referred to as Z-Glu(osu)-obzl. This reagent is a cornerstone in peptide synthesis and bioconjugation, facilitating the introduction of a protected glutamic acid residue into peptide chains. A thorough understanding of its chemical characteristics and stability profile is paramount for its effective use, ensuring reproducibility and success in research and drug development endeavors.

Core Chemical Properties

This compound is a white to off-white powder or a colorless oil.[1] Its fundamental chemical properties are summarized in the table below, providing a quick reference for laboratory applications.

| Property | Value | Reference |

| Molecular Formula | C24H24N2O8 | [2][3] |

| Molecular Weight | 468.46 g/mol | [2][3] |

| Appearance | White to off-white powder or colorless oil | [1] |

| Melting Point | 101 - 107 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Temperature | -15°C or 0 - 8°C | [1][2] |

Solubility Profile

The solubility of this compound is a critical factor in its handling and application in various reaction conditions. As a protected amino acid derivative with two benzyl groups and an N-hydroxysuccinimide ester, it exhibits good solubility in a range of organic solvents. It is important to note that this compound is sensitive to moisture and should be dissolved in anhydrous solvents to prevent hydrolysis.

| Solvent | Solubility |

| Dimethylformamide (DMF) | Soluble |

| Dimethyl sulfoxide (DMSO) | Soluble |

| Dichloromethane (DCM) | Soluble |

| Methanol | Soluble[4] |

| Water | Slightly soluble[4] |

Stability and Degradation

The stability of this compound is intrinsically linked to the reactivity of its N-hydroxysuccinimide (NHS) ester group. The primary degradation pathway is hydrolysis, which is significantly influenced by environmental factors such as pH, temperature, and moisture.

Influence of pH

Temperature and Moisture

Elevated temperatures will accelerate the rate of both hydrolysis and other potential degradation pathways. As an NHS ester, this compound is highly susceptible to moisture.[6] Therefore, it is crucial to store the compound in a cool, dry environment and to handle it under anhydrous conditions whenever possible. Stock solutions should be prepared in anhydrous solvents and stored at low temperatures (-20°C or -80°C) to minimize degradation.[6]

Photostability

While specific photostability studies on this compound are not extensively documented, some rhodamine-based NHS esters have been noted for their good photostability.[7] However, as a general precaution, it is advisable to protect the compound and its solutions from prolonged exposure to light.

The interplay of these factors on the stability of this compound is illustrated in the following diagram:

Caption: Logical relationship of this compound stability with key environmental factors.

Experimental Protocols

Handling and Storage of this compound

Proper handling and storage are critical to maintain the integrity and reactivity of this compound.

-

Storage: Store the solid compound at -15°C or between 0-8°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator.[1][2][6]

-

Handling: Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture. Handle the solid in a dry environment, such as a glove box or under a stream of inert gas.

-

Solution Preparation: Use anhydrous grade solvents for preparing solutions. Stock solutions are best prepared fresh. If storage is necessary, aliquot into single-use vials and store at -20°C or -80°C for a limited time.[6]

Protocol for Stability-Indicating HPLC Analysis

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for assessing the purity of this compound and monitoring its degradation. The following is a general protocol that can be adapted and validated for specific laboratory conditions.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be 10-90% acetonitrile over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 220 nm and 260 nm. The N-hydroxysuccinimide leaving group has a characteristic absorbance around 260 nm upon hydrolysis.[8]

-

Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a compatible anhydrous solvent.

-

Forced Degradation Studies: To validate the stability-indicating nature of the method, subject samples of this compound to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) to generate degradation products.[9] The method should be able to resolve the intact compound from its degradants.

Protocol for Quantitative Solubility Determination

The "shake-flask" method is a reliable technique for determining the equilibrium solubility of a compound.[10]

-

Materials: this compound, selected anhydrous solvents, vials, orbital shaker, and a validated analytical method for quantification (e.g., the HPLC method described above).

-

Procedure:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different anhydrous solvent.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a syringe filter (compatible with the solvent) to remove any remaining solid particles.

-

Quantify the concentration of this compound in the filtrate using a validated analytical method like HPLC.

-

Signaling Pathways and Experimental Workflows

While this compound itself is not directly involved in signaling pathways, it is a critical tool for synthesizing peptides that are used to study such pathways. The workflow for its use in peptide synthesis is well-established.

Caption: A simplified workflow for the incorporation of this compound in peptide synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 34897-67-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Z-GLU(OBZL)-OSU synthesis - chemicalbook [chemicalbook.com]

- 4. N-Benzyloxycarbonyl-L-glutamic acid 1-benzyl ester, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Separating the isomers—Efficient synthesis of the N-hydroxysuccinimide esters of 5 and 6-carboxyfluorescein diacetate and 5 and 6-carboxyrhodamine B - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. japsonline.com [japsonline.com]

- 10. who.int [who.int]

The Strategic Application of Z-Glu(Osu)-OBzl in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the precise and efficient incorporation of glutamic acid residues is a frequent and critical task. The selection of an appropriately protected glutamic acid derivative is paramount to the success of the synthesis, directly impacting yield, purity, and the prevention of side reactions. This technical guide provides an in-depth examination of N-α-benzyloxycarbonyl-L-glutamic acid-γ-(N-hydroxysuccinimide ester)-α-benzyl ester, commonly referred to as Z-Glu(Osu)-OBzl. This pre-activated form of Z-Glu(OBzl)-OH offers a streamlined approach for the introduction of glutamic acid in peptide chains, particularly within solution-phase synthesis methodologies.

The Core Logic: Pre-activation for Enhanced Efficiency

This compound is a derivative of glutamic acid where the α-amino group is protected by a benzyloxycarbonyl (Z) group, the α-carboxyl group is protected as a benzyl (Bzl) ester, and the γ-carboxyl group is activated as an N-hydroxysuccinimide (OSu) ester. This strategic trifecta of functional group manipulation is designed to facilitate clean and efficient peptide bond formation.

The primary advantage of using a pre-activated amino acid derivative like this compound lies in the simplification of the coupling reaction. Traditional peptide synthesis often involves in situ activation of the carboxylic acid using coupling reagents such as dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt). While effective, this approach can lead to the formation of byproducts, such as dicyclohexylurea (DCU), which can complicate purification. By utilizing the pre-formed this compound, the coupling reaction proceeds directly with the free amino group of a peptide chain, eliminating the need for additional coupling reagents and minimizing the formation of such byproducts.

Quantitative Data at a Glance

The following tables summarize key quantitative data related to the synthesis and application of this compound and its precursor, Z-Glu-OBzl.

Table 1: Synthesis of Z-Glu-OH (Precursor to this compound)

| Parameter | Value | Reference |

| Starting Material | L-Glutamic Acid | Patent CN1318396C[1] |

| Reagent | Benzyl Chloroformate | Patent CN1318396C[1] |

| Base | Sodium Hydroxide | Patent CN1318396C[1] |

| Yield | 88.2% | Patent CN1318396C[1] |

| Purity (HPLC) | 99.3% | Patent CN1318396C[1] |

Table 2: Synthesis of this compound (Analogous Synthesis Data)

| Parameter | Value | Reference |

| Starting Material | Palmitoyl-Glu-OtBu | Patent WO2020182227A1[2] |

| Reagent | N-hydroxysuccinimide | Patent WO2020182227A1[2] |

| Coupling Agent | N,N'-diisopropylcarbodiimide (DIC) | Patent WO2020182227A1[2] |

| Yield | 86% - 91% | Patent WO2020182227A1[2] |

| Purity (HPLC) | 92.57% - 96.66% | Patent WO2020182227A1[2] |

| Note: This data is for an analogous synthesis of Palmitoyl-Glu(OSu)-OtBu and serves as a representative example of what can be expected for the synthesis of this compound. |

Table 3: Comparative Performance of Peptide Synthesis Strategies

| Performance Metric | Boc/Bzl Strategy (utilizing Z-Glu-OBzl) | Fmoc/tBu Strategy | Notes |

| Average Crude Peptide Yield | 71% [3] | 60%[3] | Based on a study of 50 different peptides, the Boc/Bzl strategy showed a higher average yield under standardized conditions.[3] |

| Average Crude Peptide Purity | 70% [3] | 46% - 65%[3] | The Boc/Bzl strategy also demonstrated higher average purity in the same study.[3] |

| Coupling Efficiency | >99% [4] | >99%[4] | With modern coupling reagents, both strategies can achieve high coupling efficiencies.[4] |

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and its subsequent use in peptide coupling.

Protocol 1: Synthesis of this compound

This protocol is adapted from a procedure for a similar N-hydroxysuccinimide ester synthesis.[2]

Materials:

-

Z-Glu-OBzl

-

N-hydroxysuccinimide (NHS)

-

N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexane or petroleum ether

Procedure:

-

Dissolution: In a round-bottom flask, dissolve Z-Glu-OBzl (1.0 equivalent) and N-hydroxysuccinimide (1.0 equivalent) in anhydrous DCM or THF.

-

Coupling Agent Addition: Cool the solution to 0°C in an ice bath. Add a solution of DCC or DIC (1.0 equivalent) in the same anhydrous solvent dropwise with stirring.

-

Reaction: Stir the reaction mixture at 0°C for 2 hours and then allow it to warm to room temperature and stir overnight.

-

Work-up:

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) or diisopropylurea (DIU).

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound.

Protocol 2: Peptide Coupling using this compound

This protocol outlines the direct use of the pre-activated ester in a solution-phase peptide coupling.

Materials:

-

This compound

-

Peptide-ester or amino acid ester with a free N-terminus (e.g., H-Gly-OMe·HCl)

-

Triethylamine (TEA) or N-methylmorpholine (NMM)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

-

Neutralization of Amino Component: If the amino component is a hydrochloride salt, suspend it in anhydrous DCM and cool to 0°C. Add TEA or NMM (1.0 equivalent) dropwise and stir for 15-30 minutes.

-

Coupling Reaction: To the neutralized amino component solution, add a solution of this compound (1.0 equivalent) in anhydrous DCM or DMF.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up:

-

Wash the reaction mixture successively with 1M HCl, water, 5% NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

-

Purification: Purify the crude dipeptide by recrystallization or silica gel column chromatography.

Protocol 3: Deprotection of the Z and OBzl Groups

The Z and OBzl protecting groups are typically removed simultaneously by catalytic hydrogenation.[5]

Materials:

-

Z-Glu(OBzl)-peptide

-

10% Palladium on carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas

Procedure:

-

Dissolution: Dissolve the protected peptide in methanol or ethanol in a round-bottom flask.

-

Catalyst Addition: Carefully add 10% Pd/C (catalytic amount, approximately 10% by weight of the peptide).

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient) at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 2-16 hours.[5]

-

Work-up:

-

Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Wash the pad with methanol.

-

Combine the filtrate and washes and evaporate the solvent under reduced pressure to yield the deprotected peptide.

-

Visualizing the Workflow and Logical Relationships

To better understand the processes involved, the following diagrams illustrate the synthesis and application of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for peptide coupling using this compound.

Caption: Comparison of in situ vs. pre-activation strategies.

References

A Technical Deep Dive: Z-Glu(Osu)-OBzl vs. Z-Glu(OBzl)-OH in Peptide Coupling Reactions

For Immediate Release

Shanghai, CN – December 26, 2025 – In the landscape of peptide synthesis and drug development, the efficient formation of amide bonds is paramount. The choice of reagents for coupling reactions significantly impacts yield, purity, and the overall success of synthesizing complex peptide structures. This technical guide provides an in-depth comparison of two key glutamic acid derivatives: the pre-activated N-hydroxysuccinimide (NHS) ester, Z-Glu(Osu)-OBzl, and its carboxylic acid precursor, Z-Glu(OBzl)-OH. This document, intended for researchers, scientists, and professionals in drug development, will explore the core chemical principles, reaction mechanisms, and practical considerations for employing these reagents in coupling reactions.

Chemical Properties and Structures

Understanding the structural differences between this compound and Z-Glu(OBzl)-OH is fundamental to appreciating their distinct roles in peptide synthesis. Z-Glu(OBzl)-OH is a standard protected amino acid, where the α-amino group is protected by a benzyloxycarbonyl (Z) group, and the γ-carboxyl group is protected as a benzyl ester (OBzl). The α-carboxyl group remains as a free carboxylic acid, which requires activation for peptide bond formation.

In contrast, this compound is an activated form of Z-Glu(OBzl)-OH. The α-carboxyl group has been pre-activated with N-hydroxysuccinimide (NHS) to form a highly reactive NHS ester. This "Osu" (succinimidyl) group is a good leaving group, facilitating nucleophilic attack by an amine.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Structure |

| Z-Glu(OBzl)-OH | C₂₀H₂₁NO₆ | 371.38 |

|

| This compound | C₂₄H₂₄N₂O₈ | 468.46 |

|

Reaction Mechanisms in Peptide Coupling

The fundamental difference between these two reagents lies in the method of activation for the amide bond formation.

In-Situ Activation of Z-Glu(OBzl)-OH

Z-Glu(OBzl)-OH requires the addition of a coupling reagent in the reaction mixture to activate the carboxylic acid. A common method involves the use of a carbodiimide, such as dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.[1][2] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine component of the coupling partner. The addition of HOBt provides an alternative pathway through a more stable and selective active ester, reducing the risk of side reactions.[3]

Direct Coupling with this compound

This compound, being a pre-activated NHS ester, simplifies the coupling process. The reaction is typically a one-step process where the amine component directly attacks the activated ester, leading to the formation of the peptide bond and the release of N-hydroxysuccinimide as a byproduct.[4] This method offers greater control over the reaction stoichiometry and can lead to a more homogenous product.[4]

Comparative Analysis: Performance and Practical Considerations

The choice between in-situ activation and the use of a pre-activated ester involves a trade-off between convenience, cost, and control.

| Feature | Z-Glu(OBzl)-OH (In-Situ Activation) | This compound (Pre-activated Ester) |

| Reaction Type | Two-step, one-pot reaction (activation followed by coupling).[4] | One-step reaction with the amine component.[4] |

| Reagents Required | Z-Glu(OBzl)-OH, coupling agent (e.g., DCC, HATU), optional additive (e.g., HOBt), amine. | This compound, amine. |

| Control & Purity | Risk of side reactions like N-acylurea formation can lead to a more heterogeneous product mixture.[4] | Higher control over stoichiometry and potentially higher purity due to the use of a purified activated intermediate.[4] |

| Convenience | A simpler one-pot procedure that avoids the need for prior synthesis and isolation of an activated intermediate.[4] | Requires the initial synthesis and purification of the NHS ester, or its commercial availability. |

| Typical Yield | Can be highly efficient, but yields are sensitive to reaction conditions. Typical yields for dipeptide synthesis are in the range of 60-80% after purification.[2] | Generally offers higher and more consistent yields in the final coupling step.[4] |

| Racemization Potential | Moderate to high without additives like HOBt. The urethane-based Z-protecting group helps to suppress racemization.[1] | Lower risk of racemization during the coupling step as the activation is performed separately under controlled conditions. |

Experimental Protocols

Protocol for Coupling using Z-Glu(OBzl)-OH with DCC/HOBt

This protocol describes a typical solution-phase synthesis of a dipeptide.

Materials:

-

Z-Glu(OBzl)-OH (1 equivalent)

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1 equivalent)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

-

1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)

-

Triethylamine (TEA) or N-Methylmorpholine (NMM) (1 equivalent)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Neutralization of Amino Acid Ester: In a round-bottom flask, suspend the amino acid ester hydrochloride in anhydrous DCM and cool to 0°C. Add TEA or NMM dropwise and stir for 15-30 minutes at 0°C.[2]

-

Activation of Z-Glu(OBzl)-OH: In a separate flask, dissolve Z-Glu(OBzl)-OH and HOBt in anhydrous DCM and cool to 0°C.[2]

-

Coupling Reaction: To the solution from step 2, add a solution of DCC in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir for 15 minutes at 0°C. Add the neutralized amino acid ester solution from step 1 to this mixture. Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.[2]

-

Work-up:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the organic filtrate successively with 1M HCl, water, 5% NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by recrystallization or silica gel column chromatography.[2]

General Protocol for Coupling using this compound

This protocol outlines a general procedure for the coupling of a pre-activated NHS ester.

Materials:

-

This compound (1 equivalent)

-

Amino acid ester or peptide with a free N-terminus (1 equivalent)

-

Anhydrous solvent (e.g., DMF, DCM, or a mixture)

-

Tertiary base (e.g., Diisopropylethylamine - DIPEA) (optional, if the amine is a salt)

Procedure:

-

Dissolution: Dissolve the amine component in the chosen anhydrous solvent. If the amine is in the form of a salt (e.g., hydrochloride), add 1-1.2 equivalents of a non-nucleophilic base like DIPEA and stir for a few minutes.

-

Coupling: Add this compound to the solution of the amine.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by an appropriate method (e.g., TLC or LC-MS). Reactions are typically complete within 2-4 hours.

-

Work-up:

-

Once the reaction is complete, the solvent can be removed under reduced pressure.

-

The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with 5% NaHCO₃ solution to remove the NHS byproduct, followed by water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.

-

-

Purification: Purify the crude product as necessary, typically by recrystallization or column chromatography.

Conclusion and Recommendations

The choice between this compound and Z-Glu(OBzl)-OH for coupling reactions is a strategic decision based on the specific requirements of the synthesis.

-

Z-Glu(OBzl)-OH with in-situ activation is a cost-effective and flexible approach, particularly for large-scale synthesis where the cost of pre-activated reagents may be a factor. However, it requires careful optimization of coupling reagents and conditions to maximize yield and minimize side reactions.

-

This compound offers a more controlled and often more efficient route to peptide bond formation. The use of a pre-activated, purified reagent can lead to higher purity of the final product and simplifies the coupling procedure. This makes it an excellent choice for the synthesis of complex or sensitive peptides where high purity is critical.

For researchers and drug development professionals, a thorough understanding of the chemistry and practical considerations of both approaches is essential for the successful and efficient synthesis of target peptides.

References

The Strategic Role of the N-Hydroxysuccinimide Ester in Z-Glu(OSu)-OBzl for Peptide Synthesis and Bioconjugation

For Immediate Release

In the landscape of drug development and biochemical research, the precise construction of peptides and bioconjugates is paramount. The glutamic acid derivative, Z-Glu(OSu)-OBzl, represents a critical tool for researchers, offering a strategic approach to the formation of amide bonds. This technical guide delves into the core function of the N-hydroxysuccinimide (OSu) group within this molecule, providing an in-depth analysis for researchers, scientists, and drug development professionals. The guide outlines the synthesis, reaction mechanisms, and experimental protocols associated with this compound, supported by quantitative data and visual workflows to facilitate its effective application.

The Activating Role of the OSu Group

This compound is a derivative of glutamic acid where the α-amino group is protected by a benzyloxycarbonyl (Z) group, and the α-carboxyl group is protected as a benzyl ester (OBzl). The key functional component of this molecule is the N-hydroxysuccinimide ester (OSu) at the γ-carboxyl group. The primary role of the OSu group is to activate the γ-carboxylic acid, transforming it into a highly reactive site for nucleophilic attack by primary amines.[1][2] This activation is crucial for the efficient formation of stable amide bonds, a fundamental step in peptide synthesis and the conjugation of molecules to proteins or other biomaterials.[1][2]

The N-hydroxysuccinimide moiety is an excellent leaving group, making the carbonyl carbon of the ester highly susceptible to attack by the lone pair of electrons on a primary amine. This reactivity is central to its widespread use in bioconjugation and peptide synthesis.[1][2]

Synthesis and Reaction Workflow

The journey of utilizing this compound in peptide synthesis involves a multi-step process, beginning with the preparation of its precursor, Z-Glu-OBzl, followed by the activation of the γ-carboxyl group, the coupling reaction with a primary amine, and concluding with the deprotection of the Z and OBzl groups to yield the final peptide.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from L-glutamic acid. The first step involves the protection of the α-amino group with a benzyloxycarbonyl group to form Z-Glu-OH.[3] Subsequently, the α-carboxyl group is selectively protected as a benzyl ester to yield Z-Glu-OBzl.[3][4] The final step is the activation of the γ-carboxyl group with N-hydroxysuccinimide.

dot

Caption: Synthesis of this compound.

Peptide Coupling Reaction

Once synthesized, this compound is ready for the coupling reaction. The activated γ-carboxyl group readily reacts with the free primary amine of an amino acid or peptide, forming a new amide bond. This reaction is typically carried out in an anhydrous organic solvent.

dot

Caption: Peptide coupling reaction.

Deprotection of Z and OBzl Groups

Following the successful coupling, the protecting groups on the α-amino (Z) and α-carboxyl (OBzl) groups must be removed to reveal the final peptide. The Z and OBzl groups are typically removed simultaneously via catalytic hydrogenation or by treatment with strong acid.[1][5]

dot

Caption: Deprotection of the peptide.

Experimental Protocols

Synthesis of Z-L-Glu(OSu)-OBzl from Z-L-Glu-OBzl

This protocol describes the activation of the γ-carboxyl group of Z-L-Glu-OBzl using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC).

Materials:

-

Z-L-Glu-OBzl

-

N-hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Celite®

Procedure:

-

Dissolution: In a round-bottom flask, dissolve Z-L-Glu-OBzl (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or THF.

-

Activation: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 equivalents) in the same anhydrous solvent dropwise with stirring.

-

Reaction: Allow the reaction mixture to stir at 0°C for 2 hours and then at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.

-

Work-up:

-

Filter the reaction mixture through a pad of Celite® to remove the DCU precipitate.

-

Wash the filter cake with a small amount of the reaction solvent.

-

Combine the filtrate and washes and concentrate under reduced pressure.

-

-

Purification:

-

Dissolve the crude product in ethyl acetate.

-

Wash the organic layer with 5% NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude Z-L-Glu(OSu)-OBzl can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane.

-

| Parameter | Value | Reference |

| Starting Material | Z-L-Glu-OBzl | [4] |

| Reagents | N-hydroxysuccinimide, DCC | [5] |

| Solvent | Anhydrous DCM or THF | [5] |

| Typical Yield | High | |

| Purity | High after recrystallization | [4] |

Solution-Phase Peptide Coupling using Z-L-Glu(OSu)-OBzl

This protocol outlines the coupling of Z-L-Glu(OSu)-OBzl to a C-terminally protected amino acid ester.

Materials:

-

Z-L-Glu(OSu)-OBzl

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

-

Triethylamine (TEA) or N-methylmorpholine (NMM)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Ethyl acetate

-

1M HCl

-

5% NaHCO₃ solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Neutralization of Amino Acid Ester: In a round-bottom flask, suspend the amino acid ester hydrochloride (1 equivalent) in anhydrous DCM. Cool to 0°C and add TEA or NMM (1 equivalent) dropwise. Stir for 15-30 minutes at 0°C.[5]

-

Coupling Reaction: To the neutralized amino acid ester solution, add a solution of Z-L-Glu(OSu)-OBzl (1 equivalent) in anhydrous DCM or DMF. Allow the reaction to stir at room temperature for 2-4 hours, or until completion as monitored by TLC.

-

Work-up:

-

Wash the reaction mixture with 1M HCl, water, 5% NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

-

Purification: The crude protected dipeptide can be purified by recrystallization or silica gel column chromatography.

| Parameter | Value | Reference |

| Starting Material | Z-L-Glu(OSu)-OBzl, Amino Acid Ester | [5] |

| Base | TEA or NMM | [5] |

| Solvent | Anhydrous DCM or DMF | [5] |

| Reaction Time | 2-4 hours | [1] |

| Typical Yield | >90% | [3] |

Deprotection of Z and OBzl Groups by Catalytic Hydrogenation

This protocol describes the simultaneous removal of the Z and OBzl protecting groups.

Materials:

-

Protected peptide

-

10% Palladium on Carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas source

-

Celite®

Procedure:

-

Dissolution: Dissolve the purified protected peptide in methanol or ethanol in a round-bottom flask.

-

Catalyst Addition: Carefully add 10% Pd/C (catalytic amount, ~10% by weight of the peptide).

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient) at room temperature. The reaction is typically complete within 2-16 hours.[5]

-

Work-up:

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Wash the pad with the reaction solvent.

-

Combine the filtrate and washes and evaporate the solvent under reduced pressure to yield the deprotected peptide.

-

| Parameter | Value | Reference |

| Catalyst | 10% Palladium on Carbon | [5] |

| Hydrogen Source | H₂ gas | [5] |

| Reaction Time | 2-16 hours | [5] |

| Typical Yield | Quantitative | [1] |

Conclusion

The OSu group in this compound plays a pivotal role as an activating group, facilitating the efficient and specific formation of amide bonds at the γ-carboxyl position of glutamic acid. This makes this compound an invaluable reagent for the synthesis of complex peptides and for the bioconjugation of molecules to proteins and other biomaterials. A thorough understanding of the synthesis, reaction mechanisms, and experimental protocols associated with this compound, as detailed in this guide, is essential for its successful application in research and development. The strategic use of this compound, in conjunction with appropriate protection and deprotection strategies, empowers scientists to construct novel peptides and bioconjugates with high precision and yield, advancing the frontiers of medicine and biotechnology.

References

synthesis and purification of Z-Glu(osu)-obzl

An In-depth Technical Guide to the Synthesis and Purification of Z-Glu(Osu)-OBzl

This guide provides a comprehensive overview of the synthesis and purification of N-benzyloxycarbonyl-L-glutamic acid γ-benzyl ester N-hydroxysuccinimide ester (this compound), a key building block in peptide synthesis. The document details the multi-step chemical synthesis, purification strategies, and relevant quantitative data to assist researchers and drug development professionals in its preparation.

Overview of the Synthesis Pathway

The synthesis of this compound is a three-step process commencing from L-glutamic acid. The strategy involves the sequential protection of the side-chain carboxylic acid and the α-amino group, followed by the activation of the α-carboxylic acid.

-

Step 1: γ-Carboxyl Group Protection. The synthesis begins with the selective esterification of the γ-carboxyl group of L-glutamic acid with benzyl alcohol to yield L-glutamic acid γ-benzyl ester (H-Glu(OBzl)-OH).[1][2]

-

Step 2: α-Amino Group Protection. The amino group of H-Glu(OBzl)-OH is then protected using benzyl chloroformate (Z-Cl) under Schotten-Baumann conditions to give N-benzyloxycarbonyl-L-glutamic acid γ-benzyl ester (Z-Glu(OBzl)-OH).[3]

-

Step 3: α-Carboxyl Group Activation. Finally, the free α-carboxylic acid of Z-Glu(OBzl)-OH is activated by forming an N-hydroxysuccinimide (NHS) ester using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.[4][5]

Data Presentation

The following tables summarize the materials and typical reaction parameters for each step of the synthesis.

Table 1: Materials and Reagents

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Purpose |

| L-Glutamic Acid | C₅H₉NO₄ | 147.13 | Starting Material |

| Benzyl Alcohol | C₇H₈O | 108.14 | γ-Ester Protecting Group Source |

| Sulfuric Acid (60%) | H₂SO₄ | 98.08 | Catalyst (Esterification) |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Neutralization |

| Benzyl Chloroformate (Z-Cl) | C₈H₇ClO₂ | 170.59 | α-Amino Protecting Group Source |

| Sodium Hydroxide | NaOH | 40.00 | Base (pH Adjustment) |

| N-Hydroxysuccinimide (NHS) | C₄H₅NO₃ | 115.09 | Activating Agent |

| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | Coupling Agent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Solvent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Solvent |

Table 2: Summary of Reaction Conditions and Expected Outcomes

| Step | Reaction | Key Reagents | Solvent | Typical Temp. | Typical Time | Expected Product | Typical Yield | Melting Point (°C) |

| 1 | γ-Benzylation | L-Glu, Benzyl Alcohol, H₂SO₄ | None (neat) | 70°C | 4-5 hours | H-Glu(OBzl)-OH | ~30-40% | 181-182[1] |

| 2 | N-Z Protection | H-Glu(OBzl)-OH, Z-Cl, NaOH | Water | 0-5°C | 2-4 hours | Z-Glu(OBzl)-OH | High | 110-112 |

| 3 | α-NHS Esterification | Z-Glu(OBzl)-OH, NHS, DCC | DCM or THF | 0°C to RT | 12-16 hours | This compound | High | N/A |

Experimental Protocols

Step 1: Synthesis of L-Glutamic Acid γ-Benzyl Ester (H-Glu(OBzl)-OH)

This protocol is adapted from established methods for the direct, acid-catalyzed esterification of L-glutamic acid.[2]

Methodology:

-

Reaction Setup: In a round-bottom flask equipped for distillation, combine L-glutamic acid (1.0 eq), benzyl alcohol (~0.8 eq by mass), and 60% sulfuric acid (~1.1 eq by mass).

-

Reaction: Heat the mixture to 70°C with vigorous stirring for approximately 45 minutes.

-

Water Removal: Reduce the pressure to ~100 mm Hg and continue heating at 70°C to distill off the water formed during the reaction. This step typically takes 4-5 hours.

-

Quenching and Precipitation: After cooling to room temperature, slowly add the viscous reaction mixture to a stirred, cold (~0°C) saturated solution of sodium bicarbonate. A white precipitate will form.

-

Initial Purification: Collect the precipitate by filtration. Wash the solid sequentially with ample amounts of cold, deionized water and acetone. Air-dry the crude product.

-

Recrystallization: Dissolve the crude product in a minimal amount of hot deionized water (~80-90°C). Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature and then refrigerate overnight to complete crystallization.

-

Final Product Isolation: Collect the purified crystals by filtration, wash with a small amount of cold water, and dry under vacuum to yield pure H-Glu(OBzl)-OH as white plates.[2]

Step 2: Synthesis of N-Benzyloxycarbonyl-L-Glutamic Acid γ-Benzyl Ester (Z-Glu(OBzl)-OH)

This protocol employs a standard Schotten-Baumann reaction to protect the amino group.

Methodology:

-

Dissolution: Suspend H-Glu(OBzl)-OH (1.0 eq) in water in a reaction vessel. Cool the mixture to 0-5°C in an ice bath.

-

pH Adjustment: Add 2M sodium hydroxide solution dropwise while stirring until the H-Glu(OBzl)-OH is fully dissolved and the pH is between 9 and 10.

-

Z-Protection: While maintaining the temperature at 0-5°C and the pH between 9 and 10 (by concurrent dropwise addition of 2M NaOH), slowly add benzyl chloroformate (Z-Cl, ~1.1 eq). Stir vigorously for 2-4 hours.

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash twice with diethyl ether to remove any unreacted benzyl chloroformate.

-

Precipitation: Cool the aqueous layer in an ice bath and acidify with 2M HCl to a pH of ~2. A white precipitate (the product) will form.

-

Purification: Collect the crude product by filtration. Wash the solid with cold water. Recrystallize from an appropriate solvent system, such as ethyl acetate/hexane, to yield pure Z-Glu(OBzl)-OH.

Step 3: Synthesis of this compound

This final step activates the α-carboxylic acid using DCC and NHS.[4][6][7]

Methodology:

-

Reaction Setup: Dissolve Z-Glu(OBzl)-OH (1.0 eq) and N-hydroxysuccinimide (NHS, 1.1 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

-

DCC Addition: Cool the solution to 0°C in an ice bath. In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in a small amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.[6]

-

Reaction: Allow the mixture to stir at 0°C for 2 hours and then let it warm to room temperature and stir overnight.

-

DCU Removal: Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

-

Purification: Combine the filtrate and washes. Transfer to a separatory funnel and wash sequentially with 5% NaHCO₃ solution (to remove unreacted NHS and acid impurities) and brine.

-

Final Product Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the final product, this compound. The product is typically used in the next step without further purification, but can be crystallized from a solvent like 2-propanol if necessary.

Mandatory Visualizations

The following diagrams illustrate the chemical synthesis pathway and the purification workflow for the final product.

References

Commercial Suppliers and Technical Guide for Z-Glu(Osu)-OBzl

For researchers, scientists, and drug development professionals engaged in peptide synthesis and bioconjugation, N-α-Benzyloxycarbonyl-L-glutamic acid γ-benzyl ester N-hydroxysuccinimide ester, commonly abbreviated as Z-Glu(Osu)-OBzl or Z-Glu(OBzl)-OSu, is a critical reagent. This activated amino acid derivative facilitates the incorporation of a protected glutamic acid residue into peptide chains. This in-depth technical guide provides a comprehensive overview of its commercial availability, key specifications, and detailed experimental protocols for its application.

Commercial Availability and Specifications

A number of chemical suppliers offer this compound for research and development purposes. The table below summarizes the key quantitative data for this product from various commercial sources.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Creative Peptides | Z-Glu(OBzl)-OSu | 67413-34-7 | C₂₄H₂₄N₂O₈ | 468.46 | - |

| ChemicalBook | This compound | 34897-67-1 | C₂₄H₂₄N₂O₈ | 468.46 | ≥ 98% (HPLC)[1] |

| P&S Chemicals | Z-glu(obzl)-osu | 67413-34-7 | - | - | - |

Note: Product specifications, including purity, may vary by supplier and batch. It is recommended to consult the supplier's certificate of analysis for the most accurate and up-to-date information.

Core Concepts: Structure and Functionality

The utility of this compound in chemical synthesis stems from its unique trifunctional nature, with each functional group serving a distinct and crucial purpose. The diagram below illustrates the key components of the molecule.

Experimental Protocols

This compound is primarily utilized in peptide synthesis, particularly in solution-phase methods. The N-hydroxysuccinimide (OSu) ester provides a pre-activated carboxylic acid, ready to react with the free amino group of a growing peptide chain, forming a stable amide bond.

Solution-Phase Peptide Coupling

This protocol outlines the coupling of this compound to an amino acid ester.

Materials:

-

This compound

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

-

Tertiary base (e.g., N-methylmorpholine (NMM) or triethylamine (TEA))

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

1N Hydrochloric acid (HCl)

-

Brine

Procedure:

-

Neutralization of the Amino Acid Ester:

-

Suspend the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM in a round-bottom flask.

-

Cool the mixture to 0°C in an ice bath.

-

Add the tertiary base (1.0 equivalent) dropwise while stirring.

-

Stir the mixture for 15-30 minutes at 0°C to ensure complete neutralization.

-

-

Coupling Reaction:

-

In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.

-

Add the this compound solution to the neutralized amino acid ester solution from step 1.

-

Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up:

-

Filter the reaction mixture to remove any precipitated salts.

-

Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude protected dipeptide.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography.

-

Workflow for Peptide Synthesis using this compound

The following diagram illustrates the general workflow for incorporating a this compound residue into a peptide chain during solution-phase synthesis, followed by deprotection.

Applications in Bioconjugation

While direct protocols for this compound in bioconjugation are less common in recent literature, the glutamic acid core is valuable for creating linkers in antibody-drug conjugates (ADCs). In such applications, the protected glutamic acid derivative would be incorporated into a peptide linker via solid-phase peptide synthesis (SPPS), often starting with an Fmoc-protected variant. The orthogonal protecting groups of this compound, however, offer a different strategic approach for the synthesis of complex bioconjugates.

Disclaimer: The experimental protocols provided are for informational purposes only and should be adapted and optimized for specific applications. Appropriate safety precautions should be taken when handling all chemical reagents.

References

An In-depth Technical Guide to the Solubility of Z-Glu(osu)-obzl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of N-α-Benzyloxycarbonyl-L-glutamic acid γ-benzyl α-succinimidyl ester, commonly abbreviated as Z-Glu(osu)-obzl. A thorough understanding of its solubility in various solvents is critical for its effective application in peptide synthesis, drug development, and other areas of chemical research. This document outlines available solubility data, presents a detailed experimental protocol for determining solubility, and illustrates the compound's use in a typical synthetic workflow.

Introduction to this compound

This compound is a protected amino acid derivative widely utilized in peptide chemistry. The benzyloxycarbonyl (Z) group protects the α-amino group, while the benzyl ester (obzl) protects the γ-carboxyl group of glutamic acid. The N-hydroxysuccinimide (osu) ester at the α-carboxyl group activates it for facile amide bond formation. This strategic protection and activation scheme makes this compound a valuable building block for the controlled, stepwise synthesis of peptides.

Solubility Profile of this compound

Precise, quantitative solubility data for this compound is not extensively published in the literature. However, based on the physicochemical properties of its constituent protecting groups and data for structurally similar compounds, a qualitative and estimated solubility profile can be compiled. The presence of two benzyl groups suggests a preference for organic solvents over aqueous solutions.

Data Presentation: Solubility of this compound and Related Compounds

The following table summarizes the available qualitative and estimated quantitative solubility data for this compound and related compounds in common laboratory solvents. It is important to note that these values should be experimentally verified for specific applications.

| Solvent | Chemical Class | Polarity | Estimated/Reported Solubility of Z-Glu-OBzl | Qualitative Solubility of Structurally Similar Protected Amino Acids |

| Dimethyl Sulfoxide (DMSO) | Aprotic | High | Very Soluble (≥ 200 mg/mL)[1] | Soluble to Very Soluble |

| Dimethylformamide (DMF) | Aprotic | High | Freely Soluble[1] | Soluble to Freely Soluble |

| Dichloromethane (DCM) | Halogenated | Medium | Soluble[1] | Soluble |

| Chloroform | Halogenated | Medium | Soluble[1] | Soluble |

| Ethyl Acetate | Ester | Medium | Soluble | Moderately Soluble |

| Methanol | Protic | High | Soluble | Soluble |

| Acetonitrile | Aprotic | High | Moderately Soluble | Moderately Soluble |

| Water | Protic | Very High | Insoluble | Insoluble |

Note: The structural similarity to Z-Glu-OBzl suggests that this compound will exhibit good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in other organic solvents, with poor solubility in water.

Experimental Protocol: Determination of Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in a given solvent. This protocol is based on the common "shake-flask" method.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a defined temperature.

Materials:

-

This compound

-

Selected solvent(s) of appropriate purity

-

Vials with screw caps

-

Analytical balance

-

Orbital shaker or magnetic stirrer

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure a saturated solution at equilibrium.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled environment.

-

Agitate the mixtures using an orbital shaker or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC-UV method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for determining the solubility of this compound.

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides.[2] The activated 'osu' ester allows for efficient coupling to the free amino group of a growing peptide chain anchored to a solid support.

The following diagram illustrates a simplified workflow for the incorporation of a this compound residue during SPPS.

References

An In-depth Technical Guide to the Mechanism of Action of Z-Glu(Osu)-OBzl in Peptide Coupling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and quantitative data related to the use of N-α-benzyloxycarbonyl-L-glutamic acid-γ-benzyl-α-N-hydroxysuccinimide ester, Z-Glu(Osu)-OBzl, in peptide synthesis. This reagent is a valuable tool for the controlled incorporation of glutamic acid residues into peptide chains.

Core Mechanism of Action: The Active Ester Strategy

This compound is an "active ester" derivative of Z-Glu-OBzl. The core of its mechanism lies in the strategic use of the N-hydroxysuccinimide (NHS) ester as a good leaving group, which facilitates the formation of a peptide bond under mild conditions. This approach is designed to increase reaction efficiency and minimize the risk of racemization, a common side reaction in peptide coupling.[1][2][3]

The overall process can be broken down into two main stages: the preparation of the active ester and the subsequent coupling reaction.

1.1. Formation of the Active Ester:

While this compound can be purchased as a pre-activated reagent, it is informative to understand its synthesis from its precursor, Z-Glu-OBzl. The activation of the α-carboxyl group of Z-Glu-OBzl is typically achieved by reacting it with N-hydroxysuccinimide (NHS) in the presence of a coupling agent, most commonly a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC).[3][4]

The reaction proceeds as follows:

-

Activation of the Carboxyl Group: The DCC activates the α-carboxyl group of Z-Glu-OBzl, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack by NHS: The hydroxyl group of NHS attacks the activated carboxyl group.

-

Formation of the NHS Ester: This results in the formation of the stable and isolable this compound active ester and dicyclohexylurea (DCU), a byproduct that precipitates out of the reaction mixture.[4]

1.2. Peptide Bond Formation:

The pre-activated this compound is then reacted with the free amino group of another amino acid or peptide. The mechanism of this coupling step is a nucleophilic acyl substitution:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the incoming amino group attacks the electrophilic carbonyl carbon of the NHS ester.

-

Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, and the stable N-hydroxysuccinimide anion is eliminated as the leaving group.

-

Peptide Bond Formation: A new amide (peptide) bond is formed between the two amino acid residues.

The urethane-based benzyloxycarbonyl (Z) protecting group on the α-amino group of the glutamic acid residue helps to suppress racemization during the coupling reaction.[5]

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and a typical experimental workflow.

Diagram 1: Mechanism of this compound in Peptide Coupling

Caption: Mechanism of peptide bond formation using this compound.

Diagram 2: Experimental Workflow for Solution-Phase Peptide Coupling

Caption: A generalized experimental workflow for solution-phase peptide coupling.

Quantitative Data

Precise quantitative data for peptide coupling reactions using this compound is highly dependent on the specific amino acids being coupled, the solvent, and the reaction conditions. However, the following table summarizes typical parameters and expected outcomes for the synthesis of a model dipeptide, Z-Glu(OBzl)-Xaa-OR, where Xaa is another amino acid and R is a protecting group. This data is compiled from general peptide synthesis protocols.[4][6]

| Parameter | Value/Range | Notes |

| Reactant Stoichiometry | ||

| This compound | 1.0 - 1.2 equivalents | A slight excess may be used to drive the reaction to completion. |

| Amino Acid Ester | 1.0 equivalent | The limiting reagent. |

| Reaction Conditions | ||

| Solvent | DMF, DCM, THF | Anhydrous aprotic solvents are preferred. |

| Temperature | 0°C to Room Temperature | The reaction is often started at a lower temperature and allowed to warm to room temperature. |

| Reaction Time | 2 - 24 hours | Monitored by TLC or HPLC for completion. |

| Expected Outcomes | ||

| Coupling Efficiency | >90% | Generally high due to the use of a pre-activated ester. |

| Crude Peptide Purity | Variable | Dependent on the efficiency of the workup to remove unreacted starting materials and byproducts. |

| Racemization | Low | The Z-protecting group significantly suppresses racemization. |

Experimental Protocols

The following are generalized protocols for the synthesis of the this compound active ester and its subsequent use in a peptide coupling reaction.

Protocol 1: Synthesis of this compound[4]

Materials:

-

Z-Glu-OBzl

-

N-hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Anhydrous dichloromethane (DCM) or ethyl acetate

-

Hexane

Procedure:

-

Dissolve Z-Glu-OBzl (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled solution with stirring.

-

A white precipitate of dicyclohexylurea (DCU) will form.

-

Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane.

Protocol 2: Solution-Phase Peptide Coupling using this compound[4]

Materials:

-

This compound

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

-

A tertiary base (e.g., triethylamine (TEA) or N-methylmorpholine (NMM))

-

Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

Procedure:

-

Neutralization of the Amino Acid Ester: In a round-bottom flask, suspend the amino acid ester hydrochloride (1 equivalent) in anhydrous DCM. Cool the mixture to 0°C and add the tertiary base (1 equivalent) dropwise with stirring. Stir for 15-30 minutes at 0°C.

-

Coupling Reaction: In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM. Add the neutralized amino acid ester solution from step 1 to this solution.

-

Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.

-

Work-up: Once the reaction is complete, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude protected dipeptide.

-

The crude product can be purified by recrystallization or silica gel column chromatography.

Conclusion

This compound is a highly effective pre-activated amino acid derivative for peptide synthesis. Its mechanism of action, centered on the N-hydroxysuccinimide active ester, provides a reliable method for forming peptide bonds with high efficiency and minimal racemization. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to successfully incorporate glutamic acid residues into their target peptides, facilitating the synthesis of complex and biologically active molecules.

References

Safeguarding Synthesis: A Technical Guide to the Safe Handling of Z-Glu(Osu)-OBzl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for N-Benzyloxycarbonyl-L-glutamic acid γ-benzyl α-N-hydroxysuccinimide ester, commonly referred to as Z-Glu(Osu)-OBzl. This reagent is a valuable building block in peptide synthesis and bioconjugation, necessitating a thorough understanding of its properties and associated safety measures to ensure a secure laboratory environment. The information presented herein is compiled from safety data sheets of analogous compounds and general guidelines for handling N-hydroxysuccinimide (NHS) esters, due to the limited availability of a specific safety data sheet for this compound.

Compound Identification and Properties

This compound is a protected amino acid derivative where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group, the alpha-carboxyl group is activated as an N-hydroxysuccinimide ester (Osu), and the gamma-carboxyl group is protected as a benzyl ester (OBzl). This specific arrangement makes it a reactive intermediate for the formation of amide bonds, primarily in the synthesis of peptides and other complex organic molecules.

Table 1: Physicochemical and Safety Data for this compound and Related Compounds

| Property | Value for this compound | Value for Analogous Compounds (and Reference Compound) |

| Chemical Name | N-Benzyloxycarbonyl-L-glutamic acid γ-benzyl α-N-hydroxysuccinimide ester | N/A |

| Synonyms | Z-L-Glu(OSu)-OBzl | N/A |

| CAS Number | 34897-67-1[1] | N/A |

| Molecular Formula | C24H24N2O8[1] | C20H21NO6 (Z-D-Glu(OBzl)-OH) |

| Molecular Weight | 468.46 g/mol [1] | 371.38 g/mol (Z-D-Glu(OBzl)-OH) |

| Appearance | White to off-white crystalline powder (inferred) | White to off-white crystalline powder (Z-Glu-OBzl)[2] |

| Storage Temperature | -15°C[1] | 2-8°C (General recommendation for NHS esters) |

| Solubility | Soluble in organic solvents like DMF and DMSO (inferred) | Soluble in organic solvents such as ethanol, methanol, and DMSO (Z-Glu-OBzl)[2] |

| Hazard Classification | Not classified as hazardous (inferred from Z-Glu-OBzl)[2] | Not classified as hazardous (Z-Glu-OBzl)[2] |

| Hazardous Decomposition | Oxides of carbon (CO, CO2) and nitrogen (NOx) upon combustion (inferred) | Oxides of carbon and nitrogen[2] |

Hazard Identification and Safety Precautions

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.[3]

-

Skin Contact: May cause skin irritation upon prolonged or repeated contact.[3]

-

Eye Contact: May cause eye irritation.[3]

-

Ingestion: May be harmful if swallowed.[3]

Personal Protective Equipment (PPE):

A comprehensive suite of personal protective equipment is essential to prevent exposure when handling this compound, particularly in its solid, powdered form.[4]

-

Eye and Face Protection: Safety glasses with side shields or chemical safety goggles are mandatory to protect against accidental splashes.[4]

-

Hand Protection: Chemically resistant gloves, such as nitrile or latex, must be worn to prevent skin contact.[4]

-

Body Protection: A laboratory coat is required to protect clothing and skin.[4]

-

Respiratory Protection: In case of dust formation or when handling large quantities, a suitable dust mask or respirator should be worn to avoid inhalation.[2]

Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity and reactivity of this compound, which is sensitive to moisture due to the N-hydroxysuccinimide ester group.

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

-

Avoid generating dust.[2]

-

Keep away from heat, sparks, and open flames.[2]

-

Ensure containers are tightly closed when not in use to prevent moisture ingress.[5]

-

When transferring the solid, use appropriate tools to minimize dust generation. For small spills, use appropriate tools to place the material into a convenient waste disposal container.[3]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

-

The recommended storage temperature is -15°C.[1]

-

Store away from incompatible materials such as strong oxidizing agents and moisture.[5]

-

For long-term storage, consider storing in a desiccator or under an inert atmosphere (e.g., argon or nitrogen).[5]

References

Methodological & Application

Application Notes and Protocols for Solution-Phase Peptide Synthesis using Z-Glu(OSu)-OBzl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution-phase peptide synthesis (SPPS) is a classical and highly effective method for the synthesis of short to medium-length peptides. It offers advantages in scalability, purification of intermediates, and the incorporation of modified or unusual amino acids. A key step in this process is the efficient and stereochemically pure formation of the amide bond between amino acid residues. The use of pre-activated amino acid derivatives, such as N-hydroxysuccinimide (NHS) esters, facilitates this critical step.

This document provides detailed application notes and protocols for the use of N-α-benzyloxycarbonyl-L-glutamic acid-γ-benzyl-α-N-hydroxysuccinimide ester, Z-Glu(OSu)-OBzl, in solution-phase peptide synthesis. The benzyloxycarbonyl (Z) group provides protection for the α-amino group, while the benzyl (Bzl) ester protects the γ-carboxyl group of the glutamic acid side chain. The NHS ester at the α-carboxyl group allows for a direct and efficient coupling to the free amino group of another amino acid ester, minimizing the need for in-situ coupling reagents and reducing the risk of racemization.[1][2]

Data Presentation

The following tables summarize the materials and representative quantitative data for the synthesis of a model dipeptide, Z-Glu(OBzl)-Xaa-OR, where Xaa is a generic amino acid and R is an alkyl protecting group (e.g., methyl or ethyl ester). The data presented is illustrative, and actual results may vary depending on the specific amino acid ester, reaction conditions, and purification techniques employed.

Table 1: Materials and Reagents

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Purpose |

| This compound | C₂₄H₂₄N₂O₈ | 468.46 | N- and side-chain protected, activated amino acid |

| Amino Acid Ester Hydrochloride (e.g., H-Gly-OEt·HCl) | Variable | Variable | C-terminal amino acid component |

| Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA) | C₆H₁₅N or C₈H₁₉N | 101.19 or 129.24 | Base for neutralization of the amino acid ester hydrochloride |

| Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) | CH₂Cl₂ or C₃H₇NO | 84.93 or 73.09 | Reaction Solvent |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction Solvent |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | Aqueous wash solution |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | NaHCO₃ | 84.01 | Aqueous wash solution |

| Brine (Saturated NaCl Solution) | NaCl | 58.44 | Aqueous wash solution |

| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Na₂SO₄ or MgSO₄ | 142.04 or 120.37 | Drying Agent |

Table 2: Representative Quantitative Data for Dipeptide Synthesis

| Parameter | Value/Range | Notes |

| Reaction Conditions | ||

| Reactant Molar Ratio (this compound : Amino Acid Ester) | 1.0 : 1.0-1.1 | A slight excess of the amine component can be used. |

| Base Molar Ratio (Base : Amino Acid Ester·HCl) | 1.0-1.1 | To ensure complete neutralization of the hydrochloride salt. |

| Solvent | DCM, DMF, THF, or Ethyl Acetate | Choice of solvent depends on the solubility of the reactants. |

| Reaction Temperature | 0 °C to Room Temperature | The reaction is typically started at a lower temperature and allowed to warm. |

| Reaction Time | 2 - 24 hours | Monitored by Thin Layer Chromatography (TLC).[3][4] |

| Work-up & Purification | ||

| Crude Product Yield | 85 - 98% | Yield before purification. |

| Purification Method | Recrystallization or Silica Gel Chromatography | Depends on the physical properties of the dipeptide. |

| Final Product Yield | 70 - 90% | Yield of pure, isolated dipeptide. |

| Final Product Purity | >95% | Determined by HPLC and/or NMR spectroscopy. |

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments involved in the solution-phase synthesis of a dipeptide using this compound.

Protocol 1: Coupling of this compound with an Amino Acid Ester

This protocol describes the formation of the peptide bond between this compound and a C-terminally protected amino acid ester (e.g., Glycine ethyl ester).

Materials:

-

This compound

-

Amino Acid Ester Hydrochloride (e.g., H-Gly-OEt·HCl)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-